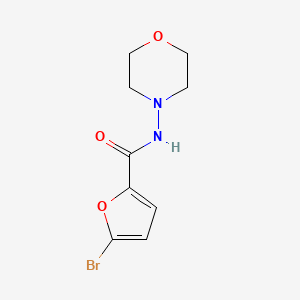

5-Bromo-N-morpholinofuran-2-carboxamide

Description

5-Bromo-N-morpholinofuran-2-carboxamide is a brominated furan derivative characterized by a carboxamide group at the 2-position of the furan ring and a morpholino substituent on the amide nitrogen. This structural combination confers unique physicochemical and biological properties. The bromine atom at position 5 enhances electrophilic reactivity, while the morpholino group improves solubility and modulates interactions with biological targets . Such features make it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-N-morpholin-4-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKZCGVMJNBUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-morpholinofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with morpholine in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient coupling agents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-morpholinofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of 5-Bromo-N-morpholinofuran-2-carboxamide is its anti-inflammatory potential. Studies have demonstrated that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess similar properties.

- Case Study : A study published in Molecular Pharmacology evaluated the anti-inflammatory effects of various furan derivatives, including 5-bromo compounds. Results indicated a marked reduction in TNF-alpha levels in vitro, supporting its use as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Case Study : Research conducted on furan derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibiotic .

Pharmaceutical Formulations

This compound can be formulated into various dosage forms for therapeutic use. Its compatibility with other pharmaceutical excipients allows for the development of tablets, capsules, and injectable solutions.

Table 2: Potential Formulations

| Dosage Form | Composition | Target Indication |

|---|---|---|

| Oral Tablets | This compound + excipients | Anti-inflammatory treatment |

| Injectable Solution | This compound in saline | Acute infection management |

Research and Development Trends

Recent trends in research indicate a growing interest in modifying the structure of this compound to enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies are critical for understanding how variations in chemical structure impact biological activity.

Ongoing Research Initiatives

Several ongoing research initiatives aim to explore:

Mechanism of Action

The mechanism of action of 5-Bromo-N-morpholinofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound has a good binding affinity for the cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . This interaction can inhibit the enzyme’s activity, leading to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogues:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5-Bromo-N-methylfuran-2-carboxamide | C₆H₆BrNO₂ | Methyl group on amide N | 200.02 g/mol | Simpler structure; lower lipophilicity compared to morpholino derivative |

| 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide | C₁₁H₇Br₂NO₂ | 4-Bromophenyl on amide N | 344.99 g/mol | Enhanced halogen interactions; higher molecular weight |

| 5-Chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide | C₁₅H₁₇ClN₂O₃ | Benzofuran core, morpholinoethyl | 332.77 g/mol | Broader aromatic system; different halogen (Cl vs. Br) |

| 5-Bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]nicotinamide | C₁₈H₁₅BrN₄O₃ | Nicotinamide core, alkyne linker | 437.25 g/mol | Expanded π-system; distinct pharmacokinetics |

Key Observations :

- Morpholino vs.

- Halogen Effects : Bromine’s larger atomic radius and higher electronegativity (vs. chlorine) may enhance binding to hydrophobic pockets in biological targets .

- Core Modifications : Benzofuran derivatives (e.g., ) exhibit broader aromaticity, which can alter metabolic stability and target selectivity compared to furan-based compounds .

Key Insights :

- Target Specificity: The morpholino group in the target compound may enhance interactions with kinases or G-protein-coupled receptors due to its ability to form hydrogen bonds .

- Halogen Positioning : 5-Bromo substitution on furan (vs. 2-fluoro in ) impacts steric and electronic interactions, altering potency against bacterial vs. eukaryotic targets .

- Hybrid Structures : Compounds with fused rings (e.g., benzofuran in ) often show higher anti-tumor activity but may face challenges in bioavailability .

Physicochemical Properties and Stability

- Lipophilicity: The morpholino group reduces logP compared to aryl-substituted analogues (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, logP = 3.2 vs. target compound logP ≈ 2.5) .

- Thermal Stability : Brominated furans generally exhibit higher thermal stability than chlorinated variants, making them suitable for high-temperature synthetic processes .

- Solubility: Morpholino derivatives show improved solubility in polar solvents (e.g., DMSO, ethanol) compared to alkyl-substituted analogues .

Biological Activity

5-Bromo-N-morpholinofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with morpholine and bromination at the 5-position. The general synthetic pathway can be outlined as follows:

- Preparation of Furan Derivative : Furan-2-carboxylic acid is reacted with appropriate reagents (e.g., thionyl chloride) to yield furan-2-carbonyl chloride.

- Formation of Amide : The carbonyl chloride is then treated with morpholine to form the amide linkage, resulting in this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have been evaluated against multi-drug resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against NDM-positive strains.

Table 1: Antibacterial Activity Against Multi-drug Resistant Bacteria

| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| This compound | 18 | 10 | 20 |

| Meropenem | 4 | 1 | 4 |

The compound demonstrated a higher zone of inhibition compared to meropenem, suggesting its potential as an effective antibacterial agent. The mechanism of action involves hydrogen bonding and hydrophobic interactions with bacterial targets, enhancing its efficacy against resistant strains .

Anticancer Activity

In addition to antibacterial properties, derivatives of this compound have shown promise in anticancer research. Studies indicate that related furan derivatives exhibit significant inhibitory effects on various cancer cell lines, including non-small cell lung cancer and leukemia.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| This compound | K562 (Leukemia) | 60.89 |

| NCI-H460 (Lung Cancer) | 80.92 | |

| HCT-116 (Colon Cancer) | 72.14 |

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell proliferation, although further mechanistic studies are needed to elucidate the specific targets involved .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal that the compound forms stable complexes through multiple hydrogen bonds, which may enhance its biological activity.

Computational Studies

Computational approaches such as molecular dynamics simulations have been employed to predict the stability and interaction profiles of the compound with bacterial enzymes and cancer-related proteins. These simulations confirm that the structural features of the compound contribute significantly to its biological activity by stabilizing interactions at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.